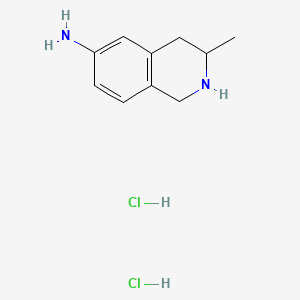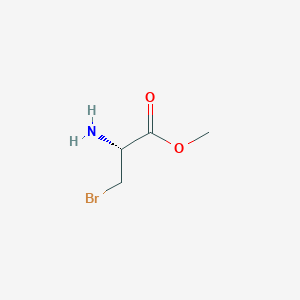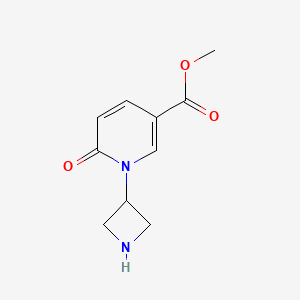
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride typically involves the Pictet-Spengler reaction. This reaction is a well-known method for constructing tetrahydroisoquinoline derivatives. The process involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include using different aldehydes, varying the reaction temperature, and employing advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline analogs .
科学研究应用
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting certain enzymes. This can lead to neuroprotective and antimicrobial activities .
相似化合物的比较
Similar Compounds
1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride: Similar in structure but with different biological activities
Uniqueness
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC 名称 |
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;;/h2-3,5,7,12H,4,6,11H2,1H3;2*1H |
InChI 键 |
CKSLNCJOYILOSB-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(CN1)C=CC(=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)


![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)




![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)


